![molecular formula C18H20N2O2Sn B14677972 [N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV) CAS No. 31728-02-6](/img/structure/B14677972.png)
[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is a coordination compound where the tin(IV) center is bonded to two methyl groups and a tetradentate Schiff base ligand derived from salicylaldehyde and ethylenediamine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) typically involves the reaction of dimethyltin dichloride with the Schiff base ligand, N,N’-ethylenebis(salicylideneimine), in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
While specific industrial production methods for [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) can undergo various chemical reactions, including:
Oxidation: The tin(IV) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: The methyl groups or the Schiff base ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state tin complexes, while substitution reactions can produce a variety of tin-ligand complexes .
科学研究应用
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) has several scientific research applications, including:
作用机制
The mechanism of action of [N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) involves its ability to coordinate with various substrates through its tin center and Schiff base ligand. This coordination can influence the reactivity and stability of the compound, making it effective in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
相似化合物的比较
Similar Compounds
N,N’-Bis(salicylidene)ethylenediiminocobalt(II): Similar coordination environment but with cobalt instead of tin.
N,N’-Ethylenebis(salicylideneiminato)oxovanadium(IV): Contains vanadium and exhibits different reactivity and applications.
N,N’-Ethylenebis(salicylideneiminato)uranium(IV): Uranium-based complex with distinct chemical properties.
Uniqueness
[N,N’-Ethylenebis(salicylideneiminato)]dimethyltin(IV) is unique due to its tin(IV) center, which imparts specific reactivity and stability characteristics. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications, distinguishing it from similar compounds with other metal centers .
属性
CAS 编号 |
31728-02-6 |
|---|---|
分子式 |
C18H20N2O2Sn |
分子量 |
415.1 g/mol |
IUPAC 名称 |
3,3-dimethyl-2,4-dioxa-12,15-diaza-3-stannatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C16H16N2O2.2CH3.Sn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;;/h1-8,11-12,19-20H,9-10H2;2*1H3;/q;;;+2/p-2 |
InChI 键 |
CBNVOQFUZAARJV-UHFFFAOYSA-L |
规范 SMILES |
C[Sn]1(OC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


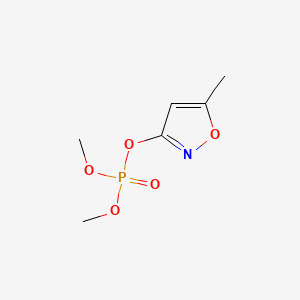

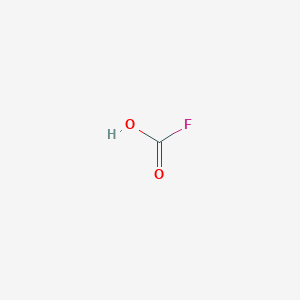
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

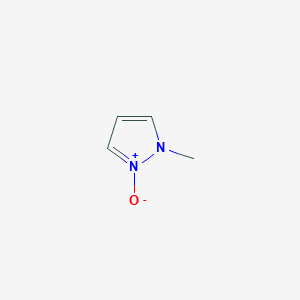

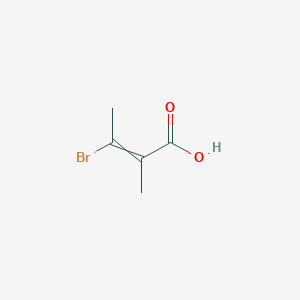
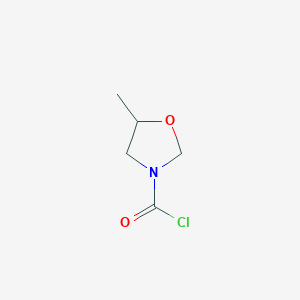

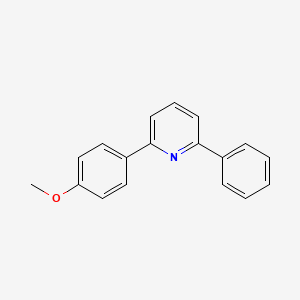
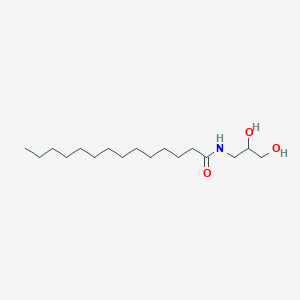
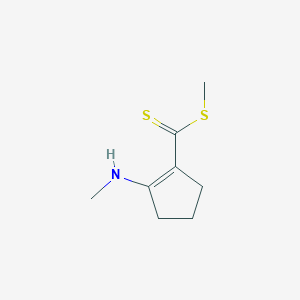
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
